methanol](/img/structure/B13157755.png)
[1-(Aminomethyl)cyclopropyl](5-bromothiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 5-bromothiophen-3-yl group via a methanol linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aminomethylation: The aminomethyl group can be introduced via reductive amination reactions using formaldehyde and an amine source.
Bromination: The bromination of thiophene can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and formation of thiophen-3-yl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated thiophen-3-yl derivatives.
Substitution: Formation of substituted thiophen-3-yl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and thiophene moieties.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the role of cyclopropyl and thiophene groups in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry:
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol is not well-documented. based on its structure, it is likely to interact with biological targets through:
Cyclopropyl Group: Known for its ability to strain and distort molecular structures, potentially affecting enzyme binding and activity.
Thiophene Group: Known for its electron-rich nature, which can participate in π-π interactions and hydrogen bonding with biological macromolecules.
Comparaison Avec Des Composés Similaires
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
Comparison:
- Uniqueness: The bromine atom in 1-(Aminomethyl)cyclopropylmethanol imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications.
- Reactivity: The presence of the bromine atom allows for selective substitution reactions, which can be exploited in the synthesis of diverse derivatives .
Propriétés
Formule moléculaire |
C9H12BrNOS |
|---|---|
Poids moléculaire |
262.17 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-(5-bromothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H12BrNOS/c10-7-3-6(4-13-7)8(12)9(5-11)1-2-9/h3-4,8,12H,1-2,5,11H2 |
Clé InChI |
JVLXYOSEDXCXDS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C(C2=CSC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)
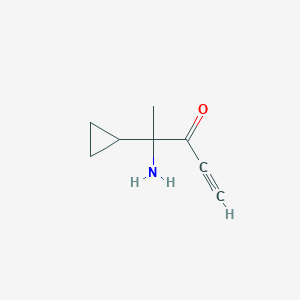
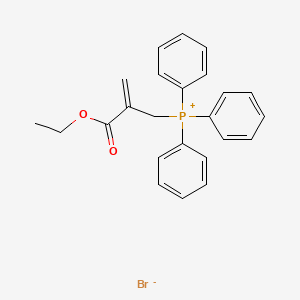
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

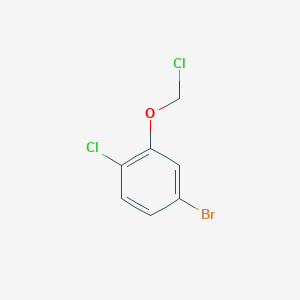
![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
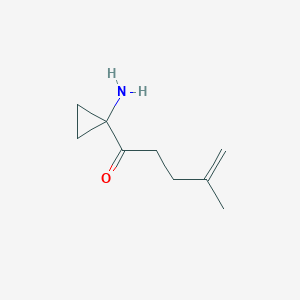
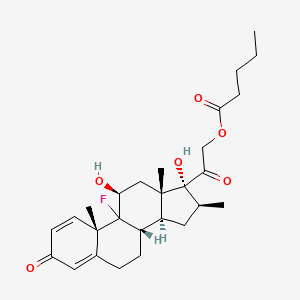
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)

![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
